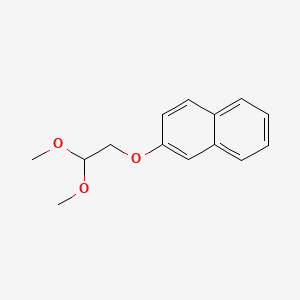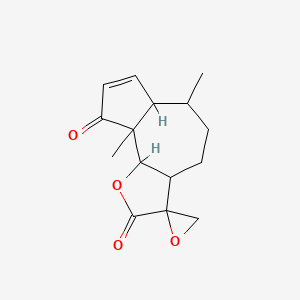
Stramonin-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stramonin-B is a sesquiterpene lactone that was first isolated and characterized by Rodriquez in 1977. It is found in the chloroform extracts of the medicinal plant Parthenium tomentosum var. stramonium (Compositae) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stramonin-B involves several steps, including the formation of the γ-lactone ring. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Stramonin-B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Stramonin-B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of Stramonin-B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with protein synthesis and other critical cellular functions .
Comparación Con Compuestos Similares
Stramonin-B is part of a group of closely related sesquiterpene lactones, including Stramonin-A, Stramonin-C, Stramonin-D, and Stramonin-E . Compared to these compounds, this compound is unique in its specific structural features and biological activity. Other similar compounds include various pseudoguaianolides, which share some structural similarities but differ in their specific functional groups and biological effects .
Propiedades
Número CAS |
65179-88-6 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
6,9a-dimethylspiro[3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-3,2'-oxirane]-2,9-dione |
InChI |
InChI=1S/C15H18O4/c1-8-3-4-10-12(19-13(17)15(10)7-18-15)14(2)9(8)5-6-11(14)16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
Clave InChI |
AYSAVJUPCHRCGO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
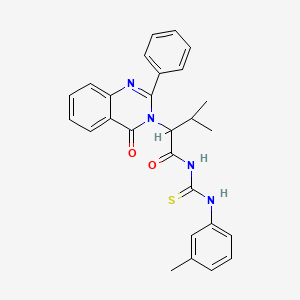
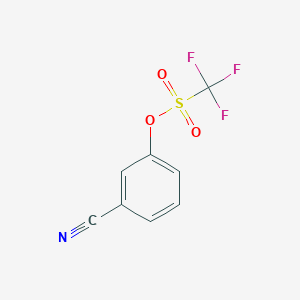
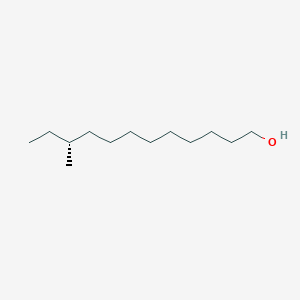
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
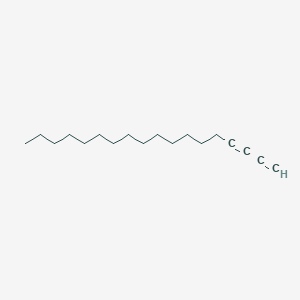
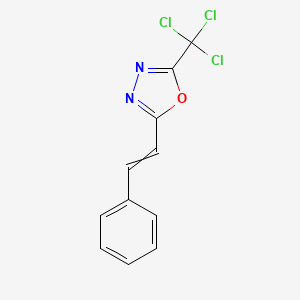

![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
